3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
FRIKEAYAMSNBRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Sulfanylpyrrolidine Architectures
Approaches to Constructing the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a privileged structural motif found in numerous natural products and pharmaceuticals. rsc.org Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly classified into cycloaddition reactions, cyclization of linear precursors, and other ring-forming strategies.
One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides as the 1,3-dipole. mdpi.comnih.govresearchgate.net This reaction class allows for the rapid assembly of the five-membered ring with a high degree of stereocontrol, enabling the generation of multiple stereocenters in a single step. nih.gov
Azomethine ylides, which are reactive intermediates, can be generated in situ from various precursors, such as the thermal or metal-catalyzed ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones. mdpi.com These ylides then react with a wide range of dipolarophiles (typically alkenes) to furnish highly substituted pyrrolidines. researchgate.net The versatility of this method is highlighted by its application in catalytic asymmetric synthesis, providing access to diverse stereoisomers from the same starting materials. rsc.org The general mechanism for this approach is outlined below:
Table 1: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition | mdpi.com |
| Key Intermediate | Azomethine Ylide | nih.gov |
| Advantages | High convergency, stereocontrol, rapid complexity generation. | rsc.orgnih.gov |
| Precursors | α-Amino acids, aldehydes, ketones, aziridines. | mdpi.com |
This strategy offers a robust platform for creating a diverse library of pyrrolidine cores that can be further functionalized to yield target molecules like 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine.
Ring-closing metathesis (RCM) has emerged as a formidable tool for the synthesis of various cyclic compounds, including nitrogen heterocycles. researchgate.net This reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the formation of unsaturated rings from acyclic diene precursors. beilstein-journals.orgnih.gov
In the context of pyrrolidine synthesis, diallylamine (B93489) derivatives are commonly used as substrates for RCM. The reaction proceeds to form 2,5-dihydropyrroles (also known as 3-pyrrolines). researchgate.net These unsaturated intermediates can then be readily hydrogenated using standard catalytic hydrogenation conditions (e.g., H₂ gas with a palladium or platinum catalyst) to afford the saturated pyrrolidine ring system. This two-step sequence is highly efficient and tolerates a wide range of functional groups. The process allows for the synthesis of pyrrolines which can serve as versatile building blocks. nih.gov
Table 2: RCM Approach to Pyrrolidine Synthesis
| Step | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Ring-Closing Metathesis | Diallylamine derivative, Ruthenium catalyst (e.g., Grubbs catalyst) | Dihydropyrrole (Pyrroline) | researchgate.netresearchgate.net |
| 2 | Hydrogenation | H₂, Pd/C or PtO₂ | Pyrrolidine | nih.gov |
The efficiency of RCM can be influenced by factors such as catalyst choice and the substitution pattern on the starting diene. beilstein-journals.org
Classical approaches to pyrrolidine synthesis often involve the intramolecular cyclization of linear precursors containing an amine and a suitable electrophilic center. One such strategy is the aminolysis of a molecule containing two leaving groups at the 1- and 4-positions relative to each other, followed by intramolecular cyclization.
For instance, the reaction of a primary amine with a 1,4-dihaloalkane can lead to the formation of an N-substituted pyrrolidine. A more controlled approach involves the opening of a donor-acceptor cyclopropane (B1198618) ring with an amine, which generates a γ-aminoester intermediate. This intermediate can then be induced to cyclize, forming a substituted pyrrolidin-2-one, which can be further reduced to the corresponding pyrrolidine. mdpi.com Another strategy involves a tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which proceeds in one pot to yield a functionalized pyrrolidine. nih.gov These methods provide reliable access to the pyrrolidine core, although they may require multiple steps or harsh reaction conditions compared to more modern techniques.
Strategies for Introducing the Sulfanyl (B85325) Moiety at the 3-Position
Once the pyrrolidine ring is constructed, the next critical step is the introduction of the (4-methoxyphenyl)sulfanyl group at the C-3 position. This can be achieved through several strategic bond-forming reactions.
A common and direct method for forming the C-S bond is through a nucleophilic substitution (Sₙ2) reaction. This approach requires a pyrrolidine precursor bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position. The sulfur nucleophile, in this case, the thiolate anion of 4-methoxythiophenol, is generated by treating the corresponding thiophenol with a base such as sodium hydride or sodium methoxide (B1231860). prepchem.com
The thiolate then displaces the leaving group on the pyrrolidine ring to form the desired 3-thioether linkage. The efficiency of this reaction depends on the nature of the leaving group, the solvent, and the reaction temperature. This method is widely applicable for the synthesis of various aryl sulfides. organic-chemistry.org A theoretical study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine highlights the fundamental principles of such nucleophilic attacks. nih.govnih.gov
Table 3: Sₙ2 Reaction for Thioether Formation
| Component | Role | Example |
|---|---|---|
| Pyrrolidine Substrate | Electrophile | 3-Tosyloxy-N-protected-pyrrolidine |
| Leaving Group | Displaced group | Tosylate (-OTs), Halide (-Br, -I) |
| Sulfur Reagent | Nucleophile | 4-Methoxythiophenol |
| Base | To generate thiolate | Sodium hydride (NaH), Sodium methoxide (NaOMe) |
This strategy is exemplified by the synthesis of the analogous compound 3-[(4-methoxyphenyl)sulfonyl]pyrrolidine, where a sodium methoxide solution is used to facilitate the substitution of a chlorophenylsulfonyl group. prepchem.com
An alternative to using a sulfur nucleophile is to employ a sulfur electrophile. This "umpolung" or reverse-polarity strategy involves generating a nucleophilic center at the 3-position of the pyrrolidine ring, which then attacks an electrophilic sulfur species. rsc.org
A nucleophilic carbon at C-3 of the pyrrolidine can be generated, for example, by deprotonation of an activated C-H bond or through an organometallic intermediate. This pyrrolidine-based nucleophile can then react with a sulfur electrophile such as an N-(alkylsulfanyl)phthalimide, a disulfide, or a sulfenyl chloride. For instance, elemental sulfur itself can act as an electrophile in reactions with certain activated pyrrolidines, leading to the formation of thienopyrroles after a cyclization cascade. nih.govresearchgate.net Furthermore, sulfur-directed C-H functionalization, where a sulfur-containing group directs a metal catalyst to activate a specific C-H bond for arylation, represents an advanced method for creating C-C bonds adjacent to a sulfur atom, and similar principles could be adapted for C-S bond formation. researchgate.netrsc.org This approach offers a different retrosynthetic disconnection and can be advantageous when the corresponding nucleophilic substitution is problematic.
Chemical Reactivity and Transformation Pathways of 3 4 Methoxyphenyl Sulfanyl Pyrrolidine
Oxidative Transformations of the Sulfanyl (B85325) Group
The sulfur atom in the sulfanyl linkage is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the electronic and steric properties of the molecule.
Synthesis of Sulfoxide Derivatives
The selective oxidation of the sulfanyl group in 3-[(4-methoxyphenyl)sulfanyl]pyrrolidine to its corresponding sulfoxide, 3-[(4-methoxyphenyl)sulfinyl]pyrrolidine, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions are typically mild to prevent over-oxidation to the sulfone. For instance, the use of one equivalent of the oxidizing agent at or below room temperature is a common strategy. The general transformation is depicted in the reaction scheme below.
General Reaction Scheme for Sulfoxide Synthesis
| Reactant | Reagent | Product |
|---|
Note: Specific experimental data for the oxidation of this compound to its sulfoxide was not found in the reviewed literature; this representation is based on general methods for sulfide (B99878) oxidation.
Formation of Sulfone Analogues
Further oxidation of the sulfanyl group or the intermediate sulfoxide yields the corresponding sulfone, 3-[(4-methoxyphenyl)sulfonyl]pyrrolidine. A documented synthesis of its hydrochloride salt involves the reaction of 3-[(4-chlorophenyl)sulfonyl]pyrrolidine (B8787407) hydrochloride with sodium methoxide (B1231860) in dimethylsulfoxide at 100°C. nih.gov This reaction proceeds via a nucleophilic aromatic substitution where the methoxide ion displaces the chloride on the phenyl ring. The resulting free base is then converted to its hydrochloride salt.
Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine Hydrochloride nih.gov
| Precursor | Reagents | Product | Yield | Melting Point (°C) |
|---|
Reactivity at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center and a site for various functionalization reactions, including the introduction of alkyl and acyl groups.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrolidine ring can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. An example of N-alkylation is the synthesis of 1-benzyl-3-(4-methoxyphenyl)pyrrolidine. While a specific N-acylation of this compound is not detailed in the available literature, the general reactivity of pyrrolidines suggests that such reactions would proceed under standard acylation conditions.
Example of N-Alkylation
| Reactant | Reagent | Product |
|---|
Note: This reaction is based on the known synthesis of the product, implying the feasibility of N-alkylation on a similar pyrrolidine precursor.
Potential for Amine-Mediated Reactions
Pyrrolidine and its derivatives are well-known to function as organocatalysts in a variety of chemical transformations. The secondary amine moiety can participate in the formation of enamines or iminium ions, which are key intermediates in reactions such as Michael additions and aldol (B89426) reactions. It is plausible that this compound could serve as a catalyst in such transformations, although specific studies employing this particular compound as a catalyst have not been identified.
Electrophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The sulfanylpyrrolidine group, in contrast, is generally considered to be a weaker activating or deactivating group, also with ortho, para-directing effects. In the case of this compound, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring).
Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Expected Major Products |
|---|---|
| Nitration | 3-Nitro-4-methoxy-1-(pyrrolidin-3-ylsulfanyl)benzene |
| Halogenation | 3-Halo-4-methoxy-1-(pyrrolidin-3-ylsulfanyl)benzene |
Note: The predicted products are based on the directing effects of the methoxy group, which is a stronger activating group than the sulfanyl moiety. Specific experimental outcomes may vary depending on reaction conditions.
Cleavage and Rearrangement Pathways of this compound
The chemical reactivity of this compound is characterized by the potential for cleavage at two primary sites: the carbon-nitrogen (C-N) bonds within the pyrrolidine ring and the carbon-sulfur (C-S) bond of the thioether linkage. The selective cleavage at either of these sites, and any subsequent molecular rearrangements, are dictated by the specific reaction conditions employed, including the choice of catalysts and reagents. General principles of pyrrolidine and thioether reactivity can be applied to understand the potential transformation pathways of this molecule.
Pyrrolidine Ring Cleavage
The cleavage of the relatively inert C-N bonds in an unstrained pyrrolidine ring is a challenging transformation that typically requires specific activation. nih.gov One effective strategy involves the combination of a Lewis acid and photoredox catalysis, particularly when the pyrrolidine nitrogen is acylated, for instance as an N-benzoyl derivative. nih.govorganic-chemistry.org This method proceeds via a single-electron transfer (SET) to the amide, which is promoted by the Lewis acid, leading to site-selective cleavage of the C2-N bond. nih.govacs.org This process generates a carbon radical, which can then undergo various transformations, including intermolecular carbon-carbon bond formation. nih.govchemrxiv.org
While direct studies on this compound are not available, it is plausible that an N-acylated derivative could undergo a similar reductive C-N bond cleavage. The resulting radical intermediate could then participate in subsequent reactions, potentially leading to a "skeletal remodeling" of the pyrrolidine core into other heterocyclic structures like aziridines or γ-lactones. nih.govchemrxiv.orgresearchgate.net
Table 1: Potential Conditions for Pyrrolidine C-N Bond Cleavage
| Catalysis Type | Key Reagents | Mechanism | Potential Outcome |
|---|
Thioether Bond Cleavage
The carbon-sulfur bond in aryl alkyl thioethers, such as the one present in this compound, can be selectively cleaved under various conditions. Metal-free methods utilizing electrophilic halogenating agents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)–S bonds. organic-chemistry.org
The selectivity of this cleavage can depend on the nature of the alkyl group attached to the sulfur. The general order of reactivity for C-S bond cleavage is furfuryl > benzyl (B1604629) > alkyl > C(sp²)–S. organic-chemistry.orgnih.gov In the case of this compound, the sulfur is attached to a secondary alkyl carbon of the pyrrolidine ring.
With NBS: N-Bromosuccinimide can mediate the cleavage of C(sp³)–S bonds, often proceeding through a bromosulfonium intermediate. organic-chemistry.orgorganic-chemistry.org This can lead to the formation of disulfides or other sulfur-containing compounds. organic-chemistry.org
With NFSI: N-Fluorobenzenesulfonimide can also facilitate C(sp³)–S bond cleavage, particularly for methyl thioethers at elevated temperatures, through a similar mechanism involving a fluorosulfonium intermediate. organic-chemistry.org
These reactions offer a pathway to selectively break the C-S bond while potentially leaving the pyrrolidine ring intact, allowing for the introduction of new functional groups at the 3-position of the pyrrolidine.
Table 2: Potential Conditions for Thioether C-S Bond Cleavage
| Reagent | General Conditions | Proposed Intermediate | Potential Products |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Room temperature | Bromosulfonium ion organic-chemistry.org | Disulfides, brominated pyrrolidine derivatives |
Potential Rearrangement Pathways
While specific rearrangement pathways for this compound have not been documented, rearrangements are known to occur in pyrrolidine chemistry, often following a bond cleavage event. For instance, the Hofmann–Löffler–Freytag reaction involves the rearrangement of N-haloamines to form pyrrolidines via an intramolecular hydrogen atom transfer to a nitrogen-centered radical. wikipedia.org
In the context of this compound, a cleavage of either the C-N or C-S bond could potentially be followed by intramolecular rearrangements, depending on the reaction conditions and the stability of the resulting intermediates. For example, the formation of a radical on the pyrrolidine ring following C-N cleavage could initiate a cascade of reactions leading to a rearranged molecular skeleton. nih.govchemrxiv.org Similarly, reactions involving the sulfur atom could lead to rearrangements involving the aryl group, although this is less commonly reported for simple thioether cleavages.
Stereochemical Considerations and Conformational Analysis
Elucidation of Chiral Centers and Enantioselective Synthesis Strategies
The presence of a substituent at the 3-position of the pyrrolidine (B122466) ring in 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine creates a chiral center at the C3 carbon. This gives rise to two enantiomers, (R)-3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine and (S)-3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine. The synthesis of enantiomerically pure forms of such molecules is a significant focus in medicinal and organic chemistry, as different enantiomers can exhibit distinct pharmacological profiles.
Several enantioselective strategies can be employed for the synthesis of chiral 3-substituted pyrrolidines. These methods often involve asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome.
Key Enantioselective Synthesis Approaches:
Asymmetric [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful method for constructing the pyrrolidine ring with high stereocontrol. nih.gov The use of chiral catalysts, often based on transition metals like palladium, can facilitate the enantioselective formation of the desired pyrrolidine adducts. nih.gov For the synthesis of this compound, a strategy could involve the reaction of an azomethine ylide with an alkene bearing the (4-methoxyphenyl)sulfanyl group, or a related precursor, under asymmetric catalysis.
Nucleophilic Substitution on Chiral Precursors: Another common approach involves the use of readily available chiral starting materials, such as derivatives of proline or 4-hydroxyproline. mdpi.com For instance, a chiral precursor with a good leaving group at the 3-position could undergo nucleophilic substitution with 4-methoxythiophenol. The stereochemistry of the starting material would dictate the stereochemistry of the final product, often proceeding with an inversion of configuration depending on the reaction mechanism.
Dynamic Kinetic Resolution: In some synthetic routes, a racemic or diastereomeric mixture of intermediates can be converted into a single enantiomer through dynamic kinetic resolution. This process involves the rapid racemization of the starting material and the enantioselective reaction of one enantiomer, thus funneling the entire mixture towards the desired product. researchgate.net
Multicomponent Reactions: Asymmetric multicomponent reactions offer an efficient way to construct complex molecules with multiple stereocenters in a single step. nih.gov A diastereoselective multicomponent reaction could be designed to assemble the this compound core with high stereochemical control. nih.gov
| Synthetic Strategy | Description | Potential Application for this compound |
| Asymmetric [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene dipolarophile using a chiral catalyst. | Reaction of a suitable azomethine ylide with a vinyl sulfide (B99878) derivative in the presence of a chiral palladium catalyst. |
| Nucleophilic Substitution | Displacement of a leaving group on a chiral pyrrolidine precursor with a nucleophile. | Reaction of a chiral 3-hydroxypyrrolidine derivative (activated as a sulfonate ester) with 4-methoxythiophenol. |
| Dynamic Kinetic Resolution | Conversion of a racemic mixture to a single enantiomer through selective reaction of one enantiomer coupled with in-situ racemization. | A resolution process applied to a racemic intermediate in the synthetic pathway. |
| Asymmetric Multicomponent Reactions | A one-pot reaction involving three or more reactants to form a product with multiple stereocenters under asymmetric control. | A designed reaction involving an amine, an aldehyde, and a component to introduce the thioether, catalyzed by a chiral Lewis acid. |
Conformational Dynamics of the Pyrrolidine Ring and Substituent Effects
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The position of the out-of-plane atom in the envelope conformation is described as endo (on the same side as a reference substituent, often at C2 or C5) or exo (on the opposite side). In proline residues within peptides, these are often referred to as DOWN and UP puckers, respectively. researchgate.netnih.gov
The conformational equilibrium of the pyrrolidine ring is significantly influenced by the nature and position of its substituents. nih.gov For this compound, the substituent at the C3 position will play a key role in determining the preferred ring pucker.
Factors Influencing Pyrrolidine Conformation:
Steric Effects: The bulky (4-methoxyphenyl)sulfanyl group will tend to occupy a pseudo-equatorial position to minimize steric interactions with other substituents and the ring itself. The preference for an equatorial or axial orientation will depend on the specific pucker of the ring.
Electronic and Stereoelectronic Effects: The sulfur atom and the methoxy (B1213986) group on the phenyl ring introduce electronic factors. Hyperconjugative interactions, such as those between C-H bonding orbitals and the antibonding orbital of the C-S bond (σ_CH → σ*_CS), can stabilize certain conformations. nih.gov The gauche effect, which can favor a conformation where electronegative substituents are gauche to each other, might also play a role, although it is often less dominant than steric effects in pyrrolidines. nih.gov
Computational and spectroscopic methods, particularly NMR spectroscopy, are invaluable tools for studying the conformational dynamics of substituted pyrrolidines. researchgate.netfrontiersin.org Analysis of vicinal proton-proton coupling constants (³J_HH) can provide detailed information about the dihedral angles within the pyrrolidine ring, allowing for the determination of the predominant conformation in solution. nih.gov
| Conformational Feature | Description | Relevance to this compound |
| Ring Pucker | The non-planar conformation of the pyrrolidine ring, typically envelope or twist. | The (4-methoxyphenyl)sulfanyl group at C3 will influence the equilibrium between different puckered forms. |
| Substituent Orientation | The pseudo-axial or pseudo-equatorial position of the substituent on the puckered ring. | The bulky substituent will likely favor a pseudo-equatorial orientation to minimize steric strain. |
| Stereoelectronic Interactions | Electronic interactions between orbitals that influence conformational stability (e.g., hyperconjugation, gauche effect). | Interactions involving the C-S bond and lone pairs on the sulfur atom can stabilize specific ring puckers. |
Diastereoselective Control in Pyrrolidine Functionalization
Once the chiral center at C3 is established, further functionalization of the pyrrolidine ring at other positions (e.g., C2, C4, C5, or the nitrogen atom) must be conducted with control over the relative stereochemistry, leading to diastereomers. The existing 3-[(4-Methoxyphenyl)sulfanyl] substituent will exert a significant directing effect on subsequent reactions.
Strategies for Diastereoselective Functionalization:
Substrate-Controlled Reactions: The inherent stereochemistry of the starting 3-substituted pyrrolidine can direct the approach of reagents. The bulky (4-methoxyphenyl)sulfanyl group can shield one face of the molecule, forcing incoming reactants to attack from the less hindered face. This is a common strategy in diastereoselective synthesis.
Catalyst-Controlled Reactions: In cases where substrate control is not sufficient or leads to the undesired diastereomer, a chiral catalyst can be used to override the inherent facial bias of the substrate and direct the reaction towards the desired product.
Formation of Iminium Ions: Functionalization at the α-position to the nitrogen (C2 or C5) can be achieved via the formation of an iminium ion intermediate. The stereochemical outcome of the subsequent nucleophilic attack on the planar iminium ion can be influenced by the stereocenter at C3, which can direct the conformation of the transition state. acs.org
Multicomponent reactions are also a powerful tool for achieving diastereoselective synthesis of highly substituted pyrrolidines. organic-chemistry.orgacs.org For example, a three-component reaction involving an aldehyde, an amine, and a suitable third component can lead to the formation of a pyrrolidine ring with multiple stereocenters, where the relative stereochemistry is controlled during the reaction cascade. organic-chemistry.org
Theoretical and Computational Chemistry Investigations
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. For 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine, an analysis would involve mapping the electron density distribution to identify regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Mechanistic Elucidation of Synthetic Transformations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms. For the synthesis of this compound, DFT calculations could be employed to model the reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed, step-by-step understanding of how the synthesis proceeds at a molecular level.
By simulating the reaction in the gas phase or in different solvents (using models like the Polarizable Continuum Model, PCM), chemists can predict the most energetically favorable pathway and rationalize experimental outcomes, such as product yields and stereoselectivity. While specific DFT studies on the synthesis of this exact compound are not documented, this methodology is widely applied to similar synthetic transformations involving pyrrolidine (B122466) and thioether moieties.
Conformational Landscape Mapping and Energetic Profiling
The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable conformers (energy minima) and the transition states that separate them.
This mapping provides an energetic profile, indicating the relative stability of each conformation. The most stable conformer, which represents the molecule's preferred shape, can be determined. In molecules with flexible rings like pyrrolidine, this analysis is particularly important as it reveals the preferred puckering of the ring and the orientation of its substituents, which can significantly influence biological activity and physical properties.
Prediction of Spectroscopic Parameters from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. For this compound, these calculations can predict a range of spectroscopic parameters.
Theoretical calculations can generate predicted vibrational frequencies corresponding to the infrared (IR) spectrum. Furthermore, by using methods like the Gauge-Independent Atomic Orbital (GIAO) technique, it is possible to calculate the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. These predicted spectra serve as a valuable tool for interpreting experimental data and confirming the identity and purity of the synthesized compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
No experimental ¹H NMR, ¹³C NMR, or 2D-NMR spectroscopic data for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine has been found in published literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
There is no available experimental data from Infrared (IR) or Raman spectroscopy for the vibrational analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Published mass spectrometry data, including molecular weight determination and fragmentation pattern analysis, for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, its solid-state structure has not been experimentally determined.
Structure Reactivity Relationships Within Sulfanylated Pyrrolidine Analogues
Impact of Substitution Patterns on the Pyrrolidine (B122466) Ring
Substituents on the carbon atoms of the pyrrolidine ring can affect the nucleophilicity of the nitrogen atom. Electron-withdrawing groups (EWGs), such as carbonyl or nitro groups, will decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups (EDGs), like alkyl groups, will enhance the electron density, making the nitrogen more basic and nucleophilic. The position of the substituent relative to the nitrogen atom is also critical. For instance, a substituent at the C2 or C5 position will have a more pronounced inductive effect on the nitrogen than a substituent at the C3 or C4 position.
Steric hindrance is another significant factor. Bulky substituents near the nitrogen atom can impede its ability to participate in reactions, such as N-alkylation or N-acylation, by sterically shielding the lone pair of electrons. Similarly, bulky groups adjacent to the sulfanyl (B85325) linkage at the C3 position can influence the accessibility of the sulfur atom to reagents.
The conformation of the pyrrolidine ring can also be affected by substitution patterns, which in turn can influence reactivity. The puckered envelope and twisted conformations of the pyrrolidine ring can be stabilized or destabilized by substituents, potentially altering the orientation of the sulfanyl group and its interaction with neighboring functionalities.
| Substituent on Pyrrolidine Ring | Position | Predicted Effect on Nitrogen Nucleophilicity | Predicted Effect on Sulfur Reactivity |
|---|---|---|---|
| -CH₃ (Alkyl) | C2 | Increase | Minimal electronic effect, potential steric hindrance |
| -OH (Hydroxyl) | C4 | Slight decrease (inductive) | Minimal electronic effect |
| -CO₂CH₃ (Ester) | C2 | Significant decrease | Minimal electronic effect |
| -Ph (Phenyl) | C4 | Slight decrease (inductive) | Potential for steric hindrance |
Influence of Aryl Group Modifications in the Sulfanyl Moiety
The existing methoxy (B1213986) group at the para-position (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density on the sulfur atom and enhancing its nucleophilicity. Replacing or supplementing this group with other substituents can fine-tune this property.
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups, particularly at the ortho and para positions, will further increase the electron density on the sulfur atom. This enhancement of nucleophilicity would likely accelerate reactions where the sulfur atom acts as a nucleophile, such as in alkylation or oxidation reactions.
Electron-Withdrawing Groups (EWGs): Conversely, placing electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the aryl ring will decrease the electron density on the sulfur atom. This diminished nucleophilicity would be expected to slow down reactions involving nucleophilic attack by the sulfur. The strength of this effect would depend on the nature and position of the EWG.
These electronic influences can often be quantitatively predicted using Hammett parameters, which correlate reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring.
| Substituent on Aryl Ring | Position | Electronic Effect | Predicted Effect on Sulfur Nucleophilicity |
|---|---|---|---|
| -OCH₃ (Methoxy) | para | Electron-donating | Increase |
| -CH₃ (Methyl) | para | Electron-donating | Slight increase |
| -Cl (Chloro) | para | Electron-withdrawing (inductive) / Electron-donating (resonance) | Slight decrease |
| -NO₂ (Nitro) | para | Strongly electron-withdrawing | Significant decrease |
| -CN (Cyano) | para | Strongly electron-withdrawing | Significant decrease |
Comparative Analysis with Sulfonyl Analogues (e.g., 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine)
The oxidation of the sulfanyl group in 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine to a sulfonyl group in 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine dramatically alters the electronic and steric properties of the molecule, leading to significant differences in reactivity.
Electronic Properties: The most profound difference lies in the electronic nature of the sulfur center. In the sulfanyl (thioether) analogue, the sulfur atom is in a lower oxidation state (+2), is relatively electron-rich, and can act as a nucleophile. In contrast, the sulfonyl group features a sulfur atom in a much higher oxidation state (+6), bonded to two oxygen atoms. This makes the sulfur atom highly electron-deficient and electrophilic. The sulfonyl group as a whole is strongly electron-withdrawing, which will significantly decrease the basicity and nucleophilicity of the pyrrolidine nitrogen through inductive effects.
Reactivity: Due to these electronic differences, the two analogues exhibit disparate chemical reactivity. The sulfanyl compound can undergo S-oxidation to the corresponding sulfoxide (B87167) and sulfone, and S-alkylation to form sulfonium (B1226848) salts. The sulfonyl compound is generally inert to further oxidation at the sulfur atom. The electron-deficient nature of the sulfonyl group can activate the adjacent C-H bonds, making them more acidic and susceptible to deprotonation by a strong base.
| Property | This compound | 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine |
|---|---|---|
| Sulfur Oxidation State | +2 | +6 |
| Nature of Sulfur Atom | Nucleophilic, electron-rich | Electrophilic, electron-deficient |
| Effect on Pyrrolidine Nitrogen | Minimal inductive effect | Strong electron-withdrawing effect, reduces basicity |
| Typical Reactivity | S-oxidation, S-alkylation | Activation of adjacent C-H bonds |
| Polarity | Less polar | More polar |
Future Research Directions and Unexplored Chemical Space
Development of Novel and Highly Efficient Synthetic Methodologies
While the direct synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine is not extensively documented, the broader literature on the synthesis of 3-substituted pyrrolidines provides a fertile ground for proposing future research avenues. sci-hub.senih.gov Current strategies often rely on multi-step sequences, and the development of more atom-economical and efficient methodologies is a critical objective.
A promising area for investigation is the application of modern catalytic methods. For instance, palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful tool for the synthesis of 3-aryl pyrrolidines. nih.govresearchgate.netnih.gov Future studies could adapt this methodology to hydrosulfenylation, employing 4-methoxythiophenol as the nucleophile. The development of a catalytic system that facilitates the direct addition of the thiol across the pyrroline (B1223166) double bond would represent a significant advancement.
Furthermore, sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has been demonstrated, utilizing a thioacyl directing group. rsc.org This approach could be ingeniously adapted for the synthesis of the target molecule. Research into a one-pot reaction where a directing group facilitates the introduction of the 4-methoxyphenylsulfanyl group at the 3-position, followed by its removal, would be a highly innovative and efficient strategy.
Another largely unexplored avenue is the use of ring-opening reactions of activated aziridines with 4-methoxythiophenol, followed by an intramolecular cyclization to construct the pyrrolidine (B122466) ring. This approach could offer excellent control over stereochemistry, a crucial aspect for potential pharmaceutical applications.
| Proposed Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Hydrosulfenylation | Direct addition of 4-methoxythiophenol to a pyrroline precursor. | Atom-economical, potentially fewer synthetic steps. |
| Directed C-H Functionalization | Use of a removable directing group to install the sulfanyl (B85325) moiety. | High regioselectivity, potential for asymmetric synthesis. |
| Aziridine Ring-Opening/Cyclization | Nucleophilic attack of 4-methoxythiophenol on an activated aziridine. | Stereocontrolled synthesis, access to enantiomerically pure compounds. |
In-depth Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is paramount for optimizing existing methods and discovering new transformations. Future research should focus on detailed mechanistic investigations of the most promising synthetic routes.
For instance, in a potential palladium-catalyzed synthesis, a key area of study would be the elucidation of the catalytic cycle. This would involve identifying the active palladium species, understanding the mode of thiol activation, and characterizing the key intermediates in the C-S bond-forming step. Such studies would likely employ a combination of kinetic analysis, in situ spectroscopy, and computational modeling to map out the reaction pathway.
Similarly, for a nucleophilic substitution route involving a 3-halopyrrolidine and 4-methoxythiophenolate, detailed mechanistic studies could reveal the influence of the solvent, counter-ion, and N-substituent on the reaction rate and selectivity. Investigating the potential for competing elimination reactions and developing conditions to suppress them would be a critical aspect of this research.
Application of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and reaction outcomes. acs.orgmdpi.commdpi.comresearchgate.net For this compound, advanced computational models could be applied in several key areas.
Density Functional Theory (DFT) calculations could be employed to predict the conformational preferences of the molecule, which are influenced by the nature of the N-substituent and the orientation of the methoxyphenyl group. This information is crucial for understanding its potential interactions with biological targets. Furthermore, computational models can predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are key determinants of a compound's drug-likeness.
In the realm of reactivity, computational studies can be used to model the transition states of potential synthetic reactions, providing insights into reaction barriers and helping to rationalize observed regioselectivities. acs.org For example, modeling the energy profiles for different pathways in a palladium-catalyzed reaction could guide the rational design of more efficient catalysts and ligands.
| Computational Application | Research Focus | Expected Outcome |
| Conformational Analysis | Predicting the stable conformations of the pyrrolidine ring and the aryl-sulfanyl substituent. | Understanding of 3D structure and potential for biological interactions. |
| Property Prediction | Calculation of physicochemical properties like logP, pKa, and dipole moment. | Guidance for formulation and assessment of drug-likeness. |
| Reaction Modeling | Elucidation of reaction mechanisms and prediction of activation energies. | Rational catalyst design and optimization of reaction conditions. |
Exploration of Diverse Chemical Transformations and Functionalization Opportunities
The chemical structure of this compound offers multiple sites for further functionalization, opening up a vast and unexplored chemical space. Future research should systematically explore the reactivity of the pyrrolidine ring, the sulfur atom, and the methoxyphenyl group.
The nitrogen atom of the pyrrolidine ring is a key handle for introducing a wide variety of substituents. N-alkylation, N-acylation, and N-arylation reactions would provide access to a diverse library of derivatives. The choice of the N-substituent can significantly impact the compound's biological activity and physicochemical properties. nih.gov
The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to new biological activities. The resulting sulfoxides would also introduce a new stereocenter, adding another layer of structural diversity.
The methoxyphenyl group offers opportunities for electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be explored to introduce additional functional groups onto the aromatic ring. Subsequent modification of these groups would further expand the accessible chemical space.
Finally, the pyrrolidine ring itself can be further functionalized. Research into C-H activation strategies to introduce substituents at other positions on the ring would be a particularly exciting frontier, offering a direct route to novel and complex derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
